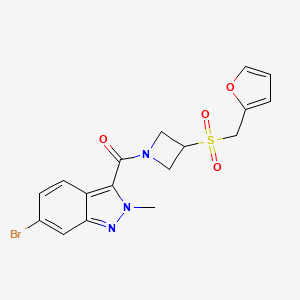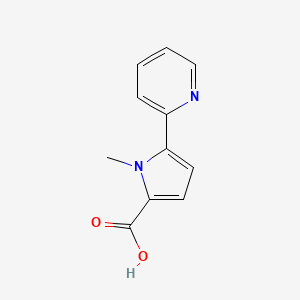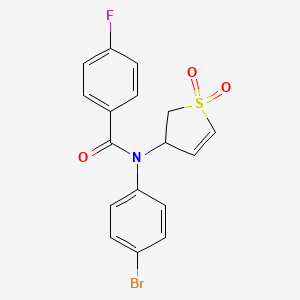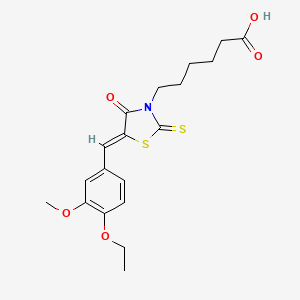![molecular formula C14H8FN3O3S B2879449 4-fluoro-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide CAS No. 313275-82-0](/img/structure/B2879449.png)
4-fluoro-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit weak cox-1 inhibitory activity . COX-1, or cyclooxygenase-1, is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are involved in various physiological processes including inflammation and pain sensation.
Mode of Action
Based on its potential cox-1 inhibitory activity , it can be inferred that the compound may interact with the COX-1 enzyme, inhibiting its activity and thereby reducing the production of prostaglandins.
Biochemical Pathways
Given its potential cox-1 inhibitory activity , it can be inferred that the compound may affect the arachidonic acid pathway, leading to a decrease in prostaglandin synthesis and potentially resulting in anti-inflammatory effects.
Result of Action
Based on its potential cox-1 inhibitory activity , it can be inferred that the compound may lead to a reduction in prostaglandin synthesis, potentially resulting in anti-inflammatory effects.
Preparation Methods
The synthesis of 4-fluoro-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide typically involves the reaction of 4-fluorobenzoyl chloride with 6-nitrobenzo[d]thiazol-2-amine under specific conditions. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Chemical Reactions Analysis
4-fluoro-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants such as tin(II) chloride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
4-fluoro-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-fluoro-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide can be compared with other similar compounds, such as:
4-iodo-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide: This compound has an iodine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
N-(6-nitrobenzo[d]thiazol-2-yl)benzamide:
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FN3O3S/c15-9-3-1-8(2-4-9)13(19)17-14-16-11-6-5-10(18(20)21)7-12(11)22-14/h1-7H,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBWADNSCHENST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![4-cyclopropyl-1-(2-methoxyethyl)-3-[1-(3-methylbutanoyl)piperidin-3-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2879367.png)
![Methyl 2-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamido}acetate](/img/structure/B2879368.png)
![2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-methylpyrazine](/img/structure/B2879369.png)




![N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(2-methylphenyl)ethanediamide](/img/structure/B2879380.png)
![N-(3-(1H-indol-1-yl)propyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2879381.png)



